molecular formula C19H19N7 B6447105 6-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile CAS No. 2640960-31-0

6-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile

Cat. No.: B6447105
CAS No.: 2640960-31-0
M. Wt: 345.4 g/mol
InChI Key: RJZAIRAEWSLWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex polycyclic architecture combining three distinct heterocyclic systems:

  • 3-Methyl-3H-imidazo[4,5-b]pyridine: A fused bicyclic scaffold with an imidazole ring (positions 1–3) and a pyridine ring (positions 4–6).
  • Octahydropyrrolo[2,3-c]pyrrole: A saturated bicyclic amine system that provides conformational rigidity and serves as a linker between the imidazopyridine and pyridine-carbonitrile moieties.
  • Pyridine-3-carbonitrile: The terminal pyridine ring with a cyano group at position 3, which influences solubility, reactivity, and intermolecular interactions (e.g., dipole-dipole or π-stacking) .

Properties

IUPAC Name

6-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7/c1-24-18-15(3-2-7-21-18)23-19(24)26-8-6-14-11-25(12-16(14)26)17-5-4-13(9-20)10-22-17/h2-5,7,10,14,16H,6,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZAIRAEWSLWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCC4C3CN(C4)C5=NC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differences :

  • The octahydropyrrolo-pyrrole linker may confer greater conformational flexibility than cyclopentyl or piperidine groups.

Pyranopyrazole and Pyrazolo-Pyridine Carbonitriles

Compounds from –4 exhibit simpler bicyclic frameworks:

  • 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s): Synthesized in 80% yield with a melting point of 170.7–171.2°C. The pyranopyrazole core and chloro/methoxy substituents enhance lipophilicity .
  • 4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile : Prepared via ionic liquid-mediated synthesis, with a ketone group that may limit membrane permeability compared to the target compound’s fully saturated system .

Key Differences :

  • The target compound’s tricyclic system provides more binding sites than pyranopyrazole or pyrazolo-pyridine derivatives.
  • The absence of amino or ketone groups in the target compound could reduce polarity, improving blood-brain barrier penetration.

Thiazolo-Pyridine Carbonitriles

describes 5-amino-3-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile, synthesized via cyclocondensation. The thiazole ring introduces sulfur-based interactions (e.g., hydrogen bonding with cysteine residues), while the ketone group increases reactivity .

Key Differences :

  • The thiazolo-pyridine system is smaller and less rigid than the target compound’s imidazo-pyrrolo-pyridine framework.
  • The target compound’s cyano group is positioned on a pyridine ring rather than a thiazole, altering electronic properties.

Research Findings and Implications

  • Synthetic Accessibility: Pyranopyrazole and pyrazolo-pyridine derivatives (–4) are synthesized in higher yields (80%) compared to the more complex tricyclic target compound, suggesting scalability challenges for the latter .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.